molecular formula C10H12ClNO B14636700 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene CAS No. 52497-65-1

1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene

Cat. No.: B14636700
CAS No.: 52497-65-1
M. Wt: 197.66 g/mol
InChI Key: RXFDAOAECLQLCS-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene is an organic compound that belongs to the class of nitroso compounds It features a benzene ring substituted with a chlorine atom and a 2-methyl-2-nitrosopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene typically involves the nitration of 1-chloro-4-(2-methylpropyl)benzene followed by the reduction of the nitro group to a nitroso group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using reagents such as iron powder and hydrochloric acid or other suitable reducing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or amines in organic solvents.

Major Products Formed

    Oxidation: 1-Chloro-4-(2-methyl-2-nitropropyl)benzene.

    Reduction: 1-Chloro-4-(2-methyl-2-aminopropyl)benzene.

    Substitution: 4-(2-methyl-2-nitrosopropyl)phenol or 4-(2-methyl-2-nitrosopropyl)aniline.

Scientific Research Applications

1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in nucleophilic aromatic substitution reactions, where the nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex. The chlorine atom can also undergo substitution reactions, making the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-methyl-2-nitrobenzene
  • 1-Chloro-4-nitrosobenzene
  • 1-(Chloromethyl)-4-nitrobenzene

Uniqueness

1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene is unique due to the presence of both a chlorine atom and a 2-methyl-2-nitrosopropyl group on the benzene ring

Properties

CAS No.

52497-65-1

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-chloro-4-(2-methyl-2-nitrosopropyl)benzene

InChI

InChI=1S/C10H12ClNO/c1-10(2,12-13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3

InChI Key

RXFDAOAECLQLCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N=O

Origin of Product

United States

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